molecular formula C35H56O7 B1210119 3-O-Arabinopyranosyloleanolic acid CAS No. 58163-30-7

3-O-Arabinopyranosyloleanolic acid

Numéro de catalogue: B1210119
Numéro CAS: 58163-30-7
Poids moléculaire: 588.8 g/mol
Clé InChI: HZLWUYJLOIAQFC-RHLWYKGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-O-Arabinopyranosyloleanolic acid, also known as this compound, is a useful research compound. Its molecular formula is C35H56O7 and its molecular weight is 588.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of 3-O-Arabinopyranosyloleanolic acid, and how are they confirmed through spectroscopic methods?

  • Methodology : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to identify glycosidic linkages and aglycone configuration. For example, 1H NMR can resolve arabinopyranosyl proton signals (δ 4.5–5.8 ppm for anomeric protons) and oleanolic acid methyl groups (δ 0.7–1.3 ppm). Optical rotation ([α]D) values (e.g., −27.3° in methanol) and high-resolution mass spectrometry (HRMS) confirm molecular weight and fragmentation patterns .

Q. Which natural sources yield this compound, and how are extraction protocols optimized for purity?

  • Methodology : The compound is isolated from Pometia ridleyi (stem cortex) and Symplocos glomerata via methanol extraction, followed by column chromatography (silica gel, reverse-phase C18). Solvent gradients (e.g., H2O:MeOH) and TLC monitoring (Rf values) ensure purity. Yield optimization involves adjusting extraction time, temperature, and solvent polarity .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar triterpenoid saponins?

  • Methodology : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) differentiates isomers via retention times and MS/MS fragmentation. Comparative analysis of glycosylation patterns (e.g., arabinose vs. glucuronic acid substitutions) using 2D NMR (HSQC, HMBC) resolves structural ambiguities .

Advanced Research Questions

Q. How do glycosylation patterns (e.g., arabinose vs. glucuronic acid substitutions) influence the bioactivity of this compound derivatives?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 3-O-[α-L-Arabinopyranosyl-(1→4)-2-O-acetyl-β-D-glucuronopyranosyl] derivatives) and testing in vitro bioassays (e.g., anti-inflammatory or cytotoxic activity). Acetylation or hydroxyl group modifications are linked to enhanced membrane permeability or receptor binding .

Q. What challenges exist in achieving regio- and stereoselective glycosylation during the chemical synthesis of this compound derivatives?

  • Methodology : Benzoyl or levulinoyl protecting groups are used to direct glycosylation (e.g., trichloroacetimidate donors). Stereocontrol requires optimizing reaction conditions (e.g., Lewis acid catalysts like BF3·Et2O) and monitoring coupling efficiency via HRMS and NMR. Competing side reactions (e.g., β/α anomer formation) necessitate iterative purification .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like NF-κB or COX-2?

  • Methodology : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions. Parameters include binding energy (ΔG), hydrogen bonding networks, and hydrophobic contacts. Validation involves correlating in silico predictions with in vitro inhibition assays .

Propriétés

Numéro CAS

58163-30-7

Formule moléculaire

C35H56O7

Poids moléculaire

588.8 g/mol

Nom IUPAC

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1

Clé InChI

HZLWUYJLOIAQFC-RHLWYKGRSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C

SMILES isomérique

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@H]([C@@H]([C@@H](CO6)O)O)O

SMILES canonique

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C

Synonymes

3-O-alpha-L-arabinopyranosyl-oleanolic acid
Fatsia japonica triterpene I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.